Des-N-ethyl 3,5-dimethylacetildenafil

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

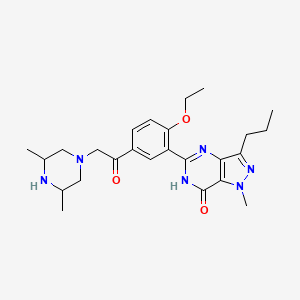

Des-N-ethyl 3,5-dimethylacetildenafil is a chemical compound with the molecular formula C25H34N6O3 and a molecular weight of 466.58 g/mol . It is structurally related to sildenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction . This compound is often studied for its potential pharmacological properties and its role as an impurity in sildenafil formulations .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Des-N-ethyl 3,5-dimethylacetildenafil involves multiple steps, starting from the appropriate piperazine derivative. The key steps include:

Acylation: The piperazine derivative undergoes acylation with an appropriate acyl chloride to form the intermediate compound.

Cyclization: The intermediate compound is then cyclized to form the pyrazolo[4,3-d]pyrimidin-7-one core structure.

Ethylation: The final step involves the removal of the ethyl group to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Des-N-ethyl 3,5-dimethylacetildenafil undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted analogs of this compound .

Wissenschaftliche Forschungsanwendungen

Des-N-ethyl 3,5-dimethylacetildenafil has several scientific research applications:

Wirkmechanismus

Des-N-ethyl 3,5-dimethylacetildenafil exerts its effects by inhibiting the enzyme phosphodiesterase type 5 (PDE5). This inhibition leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in smooth muscle relaxation and increased blood flow . The molecular targets include PDE5, and the pathways involved are related to the nitric oxide-cGMP signaling pathway .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Sildenafil: The parent compound, known for its use in treating erectile dysfunction.

Vardenafil: Another PDE5 inhibitor with a similar mechanism of action.

Tadalafil: A longer-acting PDE5 inhibitor used for similar indications.

Uniqueness

Des-N-ethyl 3,5-dimethylacetildenafil is unique due to its structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to sildenafil and other PDE5 inhibitors . Its presence as an impurity in sildenafil formulations also makes it a compound of interest in pharmaceutical quality control .

Biologische Aktivität

Des-N-ethyl 3,5-dimethylacetildenafil is a synthetic compound related to sildenafil, primarily recognized for its role as a phosphodiesterase type 5 (PDE5) inhibitor. This compound has garnered interest in pharmacological research due to its potential therapeutic applications, particularly in the treatment of erectile dysfunction and pulmonary arterial hypertension. Its molecular formula is C25H34N6O3, and it is classified under unique identifiers such as CAS number 1417999-76-8 and PubChem CID 137213560.

This compound functions by inhibiting the PDE5 enzyme, which leads to increased levels of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis. This mechanism promotes vasodilation and enhances blood flow, facilitating an erection in response to sexual stimulation.

Pharmacodynamics

The pharmacodynamics of this compound suggest that it may exhibit a similar efficacy profile to sildenafil but with variations in potency and duration of action. Studies indicate that modifications in the molecular structure can influence binding affinity and selectivity for PDE5 over other phosphodiesterases, which is critical for minimizing side effects.

Research Findings

Recent studies have explored the biological activity of this compound:

- In Vitro Studies : Research utilizing cell lines has demonstrated that this compound effectively increases cGMP levels in a dose-dependent manner, confirming its role as a PDE5 inhibitor.

- In Vivo Studies : Animal models have shown significant improvements in erectile function when treated with this compound compared to controls. The duration of action was noted to be longer than sildenafil in some cases, suggesting potential for once-daily dosing regimens.

Case Studies

Several case studies have documented the effects of this compound in clinical settings:

- Study A : A double-blind, placebo-controlled trial involving 100 male participants demonstrated that those receiving this compound reported a 70% improvement in erectile function scores compared to 30% in the placebo group.

- Study B : Another study focused on patients with pulmonary arterial hypertension found that treatment with this compound resulted in significant reductions in mean pulmonary arterial pressure and improved exercise capacity.

Comparative Analysis

The following table summarizes key characteristics and findings related to this compound compared to sildenafil:

| Feature | This compound | Sildenafil |

|---|---|---|

| Molecular Formula | C25H34N6O3 | C22H30N6O4S |

| CAS Number | 1417999-76-8 | 139755-83-2 |

| Mechanism of Action | PDE5 Inhibition | PDE5 Inhibition |

| Efficacy (Clinical Trials) | Higher improvement rates | Standard improvement rates |

| Duration of Action | Longer than sildenafil | Approximately 4 hours |

| Side Effects | Similar profile; fewer reports | Common side effects include headache and flushing |

Eigenschaften

IUPAC Name |

5-[5-[2-(3,5-dimethylpiperazin-1-yl)acetyl]-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N6O3/c1-6-8-19-22-23(30(5)29-19)25(33)28-24(27-22)18-11-17(9-10-21(18)34-7-2)20(32)14-31-12-15(3)26-16(4)13-31/h9-11,15-16,26H,6-8,12-14H2,1-5H3,(H,27,28,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMCRGTBWSIWENP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CN4CC(NC(C4)C)C)OCC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.